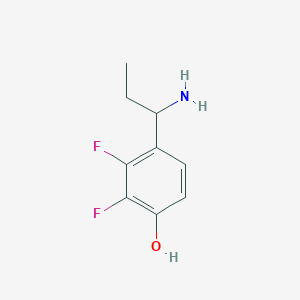

4-(1-Aminopropyl)-2,3-difluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2,3-difluorophenol |

InChI |

InChI=1S/C9H11F2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3 |

InChI Key |

BCHFJHIAHHLGBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=C(C=C1)O)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminopropyl 2,3 Difluorophenol and Its Precursors

Retrosynthetic Analysis of the 4-(1-Aminopropyl)-2,3-difluorophenol Molecular Architecture

A retrosynthetic analysis of this compound identifies two primary disconnections to simplify the structure into feasible starting materials. The first key disconnection is at the carbon-nitrogen bond of the chiral amine, which suggests a precursor such as a ketone. This leads back to 4-propanoyl-2,3-difluorophenol. This ketone can be synthesized via the introduction of the aminopropyl group's carbon skeleton onto the phenol (B47542) ring.

Synthetic Pathways to the 2,3-Difluorophenol (B1222669) Core Structure

The synthesis of the 2,3-difluorophenol core is a critical first stage. This compound serves as a versatile building block for various pharmaceuticals and advanced materials due to the unique properties imparted by the fluorine atoms. chemimpex.com

Established Protocols for 2,3-Difluorophenol Synthesis

While numerous methods exist for the synthesis of fluorinated phenols, a common industrial and laboratory approach involves the diazotization of a corresponding aniline (B41778) precursor. The synthesis can be envisioned starting from 2,3-difluoroaniline. This precursor undergoes diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding 2,3-difluorophenol.

Alternative routes might involve the direct fluorination of phenol or its derivatives, though achieving the specific 2,3-difluoro substitution pattern can be challenging due to the directing effects of the hydroxyl group. Another potential pathway is the nucleophilic aromatic substitution of a more activated precursor, such as 2,3,4-trifluoronitrobenzene, followed by reduction of the nitro group and subsequent conversion to the phenol.

Regioselective Functionalization Strategies for Fluorophenols

Once the 2,3-difluorophenol core is obtained, the next critical step is the regioselective introduction of the side chain at the C4 position. The regiochemical outcome of electrophilic aromatic substitution on the 2,3-difluorophenol ring is governed by the combined directing effects of the hydroxyl and fluorine substituents.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair electrons. The fluorine atoms are deactivating via the inductive effect but are also ortho, para-directing through resonance. In 2,3-difluorophenol, the C4 and C6 positions are para and ortho to the hydroxyl group, respectively. The C5 position is meta to the hydroxyl group. The powerful para-directing effect of the hydroxyl group strongly favors electrophilic substitution at the C4 position, which is the least sterically hindered of the activated sites. This inherent electronic preference allows for the selective functionalization required to build the target molecule. Computational studies on substituted phenols help rationalize this regioselectivity by examining frontier molecular orbitals and stereoelectronic effects. figshare.comresearchgate.net

Introduction of the 1-Aminopropyl Side Chain

The final stage of the synthesis involves constructing the 1-aminopropyl side chain at the C4 position of the 2,3-difluorophenol core, which includes forming a new carbon-carbon bond and establishing a chiral center.

Stereoselective and Enantioselective Approaches for Chiral Center Formation

The creation of the chiral center at the first carbon of the propyl chain is a pivotal step. A common and effective method is the stereoselective reductive amination of a ketone precursor, 4-propanoyl-2,3-difluorophenol. This transformation can be achieved using various reagents and catalysts to control the stereochemical outcome.

For enantioselective synthesis, chiral catalysts or auxiliaries are employed. For instance, the ketone can be reacted with a chiral amine to form a chiral imine intermediate, which is then reduced diastereoselectively. Alternatively, asymmetric hydrogenation of the achiral imine (formed from the ketone and ammonia (B1221849) or an ammonia equivalent) can be performed using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). Another powerful approach is the use of biocatalysis, where enzymes such as transaminases can convert the ketone directly into the desired chiral amine with high enantiopurity. Asymmetric Brønsted acid catalysis has also been shown to be effective in forming chiral amines in related systems. rsc.org

Table 1: Comparison of Enantioselective Amination Methods

| Method | Description | Typical Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of an imine intermediate using a chiral metal catalyst. | H₂, Chiral Rh, Ir, or Ru complexes | High enantioselectivity, atom economy. | Cost of catalyst, sensitivity to impurities. |

| Chiral Auxiliary | Use of a removable chiral group to direct the stereochemistry of a reaction. | Chiral amines (e.g., phenylethylamine) | Reliable, well-established methods. | Requires additional steps for attachment and removal. |

| Biocatalysis (Transaminase) | Enzymatic conversion of a ketone to a chiral amine. | Transaminase enzymes, amine donor (e.g., isopropylamine) | Very high enantioselectivity, mild conditions. | Enzyme availability and stability, substrate scope. |

Carbon-Carbon Bond Formation Methodologies for Propyl Chain Attachment

The attachment of the three-carbon chain to the aromatic ring is most commonly achieved via Friedel-Crafts acylation. This reaction involves treating 2,3-difluorophenol with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). As dictated by the directing effects of the ring substituents, the acylation occurs predominantly at the C4 position, yielding 4-propanoyl-2,3-difluorophenol.

Table 2: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2,3-Difluorophenol, Propanoyl Chloride | Aromatic core and acyl group source. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate the acylating agent. |

| Solvent | Dichloromethane or Nitrobenzene | Inert solvent for the reaction medium. |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side products. |

Following the successful acylation, the resulting ketone serves as the direct precursor for the stereoselective amination step described previously. The carbonyl group of the ketone is reduced to a hydroxyl group and subsequently converted to the amine, or more directly, undergoes reductive amination to form the final this compound product.

Amination Reactions for Incorporating the Primary Amine Functionality

The introduction of a primary amine is a critical step in the synthesis of this compound. Several established amination methods can be hypothetically applied to suitable precursors.

Reductive Amination: A prominent method for forming amines is reductive amination. masterorganicchemistry.comorganic-chemistry.orgmdpi.com This one-pot reaction involves the condensation of a ketone or aldehyde with an amine source, followed by the in situ reduction of the resulting imine or enamine. For the synthesis of this compound, a plausible precursor would be 2,3-difluoro-4-hydroxypropiophenone. This ketone could be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent to yield the target primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Gabriel Synthesis: The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. wikipedia.orgbyjus.comchemistrysteps.com A potential synthetic route employing this method would start with the appropriate 4-(1-halopropyl)-2,3-difluorophenol. This intermediate could then be reacted with potassium phthalimide (B116566) to form an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group, commonly achieved by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, would liberate the desired primary amine. nrochemistry.com This method is advantageous for its high yields and the clean formation of the primary amine. libretexts.org

Asymmetric Synthesis: Given that the target molecule contains a chiral center at the benzylic position of the aminopropyl group, enantioselective synthesis is a key consideration for potential pharmaceutical applications. Catalytic asymmetric hydrogenation of a suitable imine precursor is a powerful strategy to obtain enantiomerically pure amines. nih.gov Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the stereoselective reduction of the C=N bond. rsc.org

Biocatalysis offers a green and highly selective alternative for asymmetric amine synthesis. mdpi.comfrontiersin.org Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases can catalyze the formation of chiral amines with high enantiomeric excess under mild reaction conditions. researchgate.nethims-biocat.eumanchester.ac.uk For instance, a transaminase could be used to convert 2,3-difluoro-4-hydroxypropiophenone directly to the chiral amine using an amino donor.

| Amination Method | Precursor | Key Reagents | Advantages |

| Reductive Amination | 2,3-Difluoro-4-hydroxypropiophenone | NH₃, NaBH₃CN or NaBH(OAc)₃ | One-pot procedure, good yields. masterorganicchemistry.com |

| Gabriel Synthesis | 4-(1-Halopropyl)-2,3-difluorophenol | Potassium phthalimide, Hydrazine | Avoids overalkylation, clean product formation. wikipedia.orgbyjus.com |

| Catalytic Asymmetric Hydrogenation | Imine of 2,3-difluoro-4-hydroxypropiophenone | H₂, Chiral metal catalyst (e.g., Ir, Rh) | High enantioselectivity. nih.gov |

| Biocatalysis (e.g., Transaminase) | 2,3-Difluoro-4-hydroxypropiophenone | Transaminase, Amino donor | High enantioselectivity, green conditions. frontiersin.org |

Development of Convergent and Divergent Synthetic Routes to this compound

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. nih.gov This strategy is particularly useful in drug discovery for exploring structure-activity relationships. Starting from a versatile precursor such as 2,3-difluoro-4-hydroxybenzaldehyde (B1323130) or 2,3-difluoro-4-hydroxybenzonitrile, a variety of side chains can be introduced. chembk.comthermofisher.comwindows.net For instance, a Wittig reaction on the aldehyde could introduce the propyl backbone, which can then be further functionalized to the amine. masterorganicchemistry.com Alternatively, a Grignard reaction with an ethylmagnesium halide on the nitrile would yield a ketone that can be converted to the amine via reductive amination. masterorganicchemistry.commasterorganicchemistry.com This approach would allow for the synthesis of not only this compound but also other derivatives with modified side chains.

| Synthetic Strategy | Description | Example Starting Materials |

| Convergent | Independent synthesis of molecular fragments followed by their coupling. researchgate.net | Protected 2,3-difluorophenol and a 1-aminopropyl synthon. |

| Divergent | A common intermediate is elaborated to produce a variety of related compounds. nih.gov | 2,3-Difluoro-4-hydroxybenzaldehyde or 2,3-difluoro-4-hydroxybenzonitrile. chembk.comthermofisher.comwindows.net |

Optimization of Reaction Conditions and Yields for Academic and Preparative Scale Synthesis

The successful transition of a synthetic route from a laboratory curiosity to a practical method for producing larger quantities of a compound hinges on the thorough optimization of reaction conditions. bre.com For the synthesis of this compound, each step would require careful tuning of parameters to maximize yield and purity.

Key parameters for optimization in amination reactions include the choice of solvent, catalyst, base, temperature, and pressure. For instance, in a palladium-catalyzed amination like the Buchwald-Hartwig reaction, the choice of phosphine ligand is crucial for achieving high yields and broad substrate scope. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.orgnih.gov

For preparative scale synthesis, factors such as reagent stoichiometry, reaction concentration, and work-up procedures become critical. researchgate.net The use of continuous flow chemistry is an emerging strategy for scaling up reactions, offering advantages in terms of safety, efficiency, and process control. nih.gov

Below is a hypothetical data table illustrating the optimization of a reductive amination step for the synthesis of this compound from 2,3-difluoro-4-hydroxypropiophenone.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaBH₃CN | Methanol | 25 | 24 | 65 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 78 |

| 3 | H₂/Pd-C | Ethanol | 50 | 8 | 85 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 12 | 72 |

| 5 | H₂/Raney Ni | Methanol | 60 | 6 | 90 |

Application of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Solvent Selection: The choice of solvent is a major contributor to the environmental impact of a chemical process. Whenever possible, hazardous solvents such as chlorinated hydrocarbons should be replaced with greener alternatives like ethanol, 2-propanol, or even water. rsc.orgacsgcipr.org Deep eutectic solvents (DESs) are also emerging as environmentally friendly substitutes for traditional organic solvents in amination reactions. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. ucl.ac.uk Biocatalysis, as mentioned earlier, is particularly attractive due to the high selectivity of enzymes and their operation in aqueous media at ambient temperature and pressure. manchester.ac.uk

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant amounts of waste. Reductive amination, for example, is generally more atom-economical than a multi-step sequence involving protection and deprotection steps.

By integrating these principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient but also environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 4 1 Aminopropyl 2,3 Difluorophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group and the aromatic ring to which it is attached are a key site of reactivity. The presence of two electron-withdrawing fluorine atoms at the ortho and meta positions relative to the hydroxyl group significantly influences the electron density of the ring and the acidity of the phenolic proton. ontosight.ai

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group is a powerful activating substituent, meaning it makes the aromatic ring more susceptible to electrophilic attack. libretexts.orgmlsu.ac.in It typically directs incoming electrophiles to the ortho and para positions. uci.eduuci.edu In the case of 4-(1-Aminopropyl)-2,3-difluorophenol, the para position is already occupied by the aminopropyl group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6).

However, the molecule's substitution pattern presents a more complex scenario:

Position 2: Already substituted with a fluorine atom.

Position 6: Unsubstituted and therefore a likely site for substitution.

Position 5: Ortho to the aminopropyl group and meta to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For example, nitration of a similar compound, 2,3-difluorophenol (B1222669), with nitric acid in the presence of sulfuric acid yields 2,3-difluoro-6-nitrophenol. A similar outcome would be anticipated for this compound.

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(1-Aminopropyl)-2,3-difluoro-6-nitrophenol |

| Bromination | Br₂ / FeBr₃ or CCl₄ | 6-Bromo-4-(1-aminopropyl)-2,3-difluorophenol |

| Sulfonation | SO₃ / H₂SO₄ | 5-(1-Aminopropyl)-3,4-difluoro-2-hydroxybenzenesulfonic acid |

O-Alkylation and Esterification Reactions

The phenolic hydroxyl group can act as a nucleophile, participating in reactions such as O-alkylation and esterification.

O-Alkylation: This reaction involves the formation of an ether. The phenol (B47542) is typically first deprotonated with a base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., propargyl bromide) via a nucleophilic substitution mechanism to yield an ether. nih.govnih.gov

Esterification: Phenols can be converted to esters by reacting with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (like pyridine). This reaction, known as acylation, proceeds through a nucleophilic acyl substitution mechanism where the oxygen of the hydroxyl group attacks the carbonyl carbon of the acylating agent. organic-chemistry.org

| Reaction | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Aryl Ether | Nucleophilic Substitution (Williamson Ether Synthesis) |

| Esterification (Acylation) | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Aryl Ester | Nucleophilic Acyl Substitution |

Oxidative Transformations and Stability of the Phenolic Moiety

Phenols are susceptible to oxidation. While they lack a hydrogen atom on the hydroxyl-bearing carbon, they can be oxidized to form quinones. libretexts.org The oxidation of this compound would likely yield a 2,3-difluoro-p-benzoquinone (B8696237) derivative, although the aminopropyl side chain may also be susceptible to oxidation. The presence of antioxidants can delay lipid oxidation and improve the shelf-life of various products. aocs.org The oxidative stability of the phenolic moiety is influenced by factors such as the presence of prooxidants (like certain metal ions), temperature, and light exposure. researchgate.net The fluorine substituents may enhance the metabolic and chemical stability of the molecule.

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) in the propyl side chain is a key center for nucleophilic reactions due to the lone pair of electrons on the nitrogen atom. byjus.comchemguide.co.uklibretexts.org This makes the amine group basic and nucleophilic. chemrevise.org

Nucleophilic Reactions of the Amine

The unshared electron pair on the nitrogen atom allows the amine to act as a potent nucleophile, readily attacking electron-deficient centers. chemguide.co.uklibretexts.org

Alkylation: Primary amines react with alkyl halides in nucleophilic substitution reactions to form secondary amines, which can be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumsu.edulibretexts.org To prevent over-alkylation and favor the formation of a secondary amine, reaction conditions would need to be carefully controlled.

Acylation: A more common and controllable reaction is acylation, where the primary amine reacts with acid chlorides or anhydrides. byjus.comncert.nic.in This is a nucleophilic substitution reaction that results in the formation of a stable amide. libretexts.org The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Formation of Amides, Imines, Schiff Bases, and Other Nitrogen-Containing Derivatives

The primary amine functionality is a versatile precursor for the synthesis of various nitrogen-containing derivatives.

Amides: As mentioned, amides are readily formed through the acylation of the primary amine with reagents like acid chlorides or esters. byjus.com This is a robust reaction used to introduce an acyl group onto the nitrogen atom.

Imines and Schiff Bases: Primary amines undergo a characteristic condensation reaction with aldehydes or ketones to form imines (C=N), also known as Schiff bases. reddit.comchemistrysteps.commediresonline.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.orgyoutube.com This reaction is typically reversible and is often carried out under mildly acidic conditions (pH ~4-5). reddit.comchemistrysteps.com Schiff bases themselves are valuable intermediates in organic synthesis and are known for a range of biological activities. redalyc.orgbiotechniques.comnih.gov

| Derivative | Reactant | Product Functional Group | General Reaction Conditions |

|---|---|---|---|

| Amide | Acid Chloride (R-COCl) or Acid Anhydride | -NH-C=O | Presence of a base (e.g., pyridine) |

| Imine (Schiff Base) | Aldehyde (R-CHO) or Ketone (R₂C=O) | -N=C | Mildly acidic (pH 4-5), removal of water |

Acid-Base Properties and Salt Formation

The structure of this compound contains both an acidic phenolic hydroxyl group and a basic primary amino group, making it an amphoteric compound. Depending on the pH of the solution, it can exist as a neutral molecule, a protonated cation (ammonium), or a deprotonated anion (phenolate). chemcess.com

The acidity of the phenolic group is influenced by the electron-withdrawing nature of the two fluorine atoms and the aminopropyl group. Generally, the presence of an amino group on a benzene (B151609) ring tends to suppress the acidity of a phenol. chemcess.com Conversely, the strongly electronegative fluorine atoms would be expected to increase the acidity of the phenol compared to a non-fluorinated analog by stabilizing the resulting phenolate (B1203915) anion.

The basicity of the primary amine in the aminopropyl side chain is typical for alkylamines. This group can be readily protonated by both inorganic and organic acids to form stable ammonium salts. chemcess.com The formation of various salts is a common characteristic of aminophenols. chemcess.comnih.govnih.gov For instance, reactions with acids like hydrochloric acid, sulfuric acid, or oxalic acid would yield the corresponding hydrochloride, sulfate, or oxalate (B1200264) salts. chemcess.comnih.gov Similarly, treatment with a strong base, such as sodium hydride, would deprotonate the phenolic hydroxyl group to form a sodium phenoxide salt. prepchem.com

Table 1: Predicted Acid-Base Properties and Salt Formation

| Functional Group | Predicted Property | Influencing Factors |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Acidic (pKa₁ ~8-10) | - Electron-withdrawing fluorine atoms increase acidity.

|

| Primary Amino (-NH₂) | Basic (pKa₂ ~9-11) | - Typical basicity of an alkylamine. |

| Reactant | Resulting Salt | Type |

|---|---|---|

| Hydrochloric Acid (HCl) | 4-(1-Ammoniopropyl)-2,3-difluorophenol chloride | Ammonium Salt |

| Sodium Hydroxide (NaOH) | Sodium 4-(1-aminopropyl)-2,3-difluorophenoxide | Phenoxide Salt |

| Oxalic Acid | (4-(1-Ammoniopropyl)-2,3-difluorophenol) oxalate | Ammonium Salt |

Reactivity of the Fluorinated Aromatic System

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Electron Density Distribution

The two fluorine atoms at the C2 and C3 positions profoundly influence the reactivity of the aromatic ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. numberanalytics.com

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring Electron Density |

|---|---|---|---|---|

| Fluorine | C2, C3 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strongly Deactivating (Electrophilic Attack) / Activating (Nucleophilic Attack) |

| Hydroxyl | C1 | Weakly Electron-Withdrawing | Strongly Electron-Donating | Strongly Activating (ortho, para-directing) |

| 1-Aminopropyl | C4 | Weakly Electron-Withdrawing | Weakly Activating (via hyperconjugation) | Weakly Activating (ortho, para-directing) |

Directed Ortho Metalation (DOM) Strategies and Other Organometallic Transformations

Directed ortho metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest ortho position. wikipedia.orguwindsor.ca

For this compound, the hydroxyl group is a potent DMG. After protection (e.g., as a methoxy (B1213986) or carbamate (B1207046) group), it would strongly direct lithiation to the C6 position. The fluorine atom at C2 can also act as a DMG, although it is generally weaker than hydroxyl or protected amine groups. researchgate.netacs.org Competition experiments have shown that fluorine is a potent directing group, capable of facilitating metalation ortho to itself. researchgate.net Therefore, depending on the reaction conditions and the specific protecting groups used for the hydroxyl and amino functionalities, selective metalation could potentially be achieved at the C5 or C6 positions, which can then be trapped by various electrophiles to introduce new substituents.

Regioselectivity and Stereoselectivity in Chemical Transformations Involving the Compound

Regioselectivity in reactions involving this molecule is dictated by the combined electronic and steric influences of the substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong ortho, para-directing activator, while the aminopropyl group is a weaker ortho, para-director. The fluorine atoms are deactivating but also ortho, para-directing. The positions ortho to the hydroxyl group are C2 and C6. C2 is blocked by a fluorine atom. The position para to the hydroxyl is C4, which is occupied by the aminopropyl group. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the hydroxyl group and meta to the aminopropyl group. The C5 position is another possibility, being ortho to the aminopropyl group and meta to the hydroxyl. The strong deactivating effect of the adjacent fluorine atoms would likely disfavor substitution at C5.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it susceptible to SNAr. The fluorine atoms themselves could act as leaving groups, particularly if a strong electron-withdrawing group is present at the C5 or C1 position.

Stereoselectivity concerns the chiral center at the first carbon of the aminopropyl side chain. wikipedia.org Chemical transformations can be either stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Reactions at the chiral center could proceed with either retention or inversion of configuration, depending on the mechanism.

The existing chiral center can influence the stereochemical outcome of reactions at other parts of the molecule, a process known as substrate-directed stereocontrol. nih.gov For example, if the amino or hydroxyl group coordinates to a metal catalyst, it can direct a reagent to attack one face of the molecule preferentially, leading to a diastereoselective outcome. wikipedia.org

Mechanistic Investigations of Key Transformations

The reactivity of this compound can be understood through several key reaction mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism is particularly relevant due to the fluorine substituents. It proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom of the aromatic ring (e.g., C2 or C3), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy for the first, rate-determining step. stackexchange.com In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.

Elimination Reactions: The aminopropyl side chain, if appropriately functionalized (e.g., by converting the amino group into a better leaving group), could undergo elimination reactions to form an alkenyl side chain.

Deoxyfluorination of the Phenol: The phenolic hydroxyl group can be converted into a fluoro group through deoxyfluorination reactions, although this typically requires specialized reagents. researchgate.netnih.govacs.org The mechanism often involves the formation of an intermediate, such as an aryl fluorosulfonate, which then undergoes nucleophilic substitution by a fluoride (B91410) source. acs.org

Computational and Theoretical Chemistry Studies of 4 1 Aminopropyl 2,3 Difluorophenol

Reaction Mechanism Elucidation Through Computational Modeling

Reaction Pathway Mapping and Energetic Profiling

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For a molecule such as 4-(1-Aminopropyl)-2,3-difluorophenol, several reaction pathways are of theoretical interest, particularly those involving the aminopropyl and hydroxyl moieties, as well as electrophilic aromatic substitution.

Energetic Profiling of Key Reactions:

Theoretical studies on simpler substituted phenols offer insights into the energetic profiling of reactions involving this compound. Density Functional Theory (DFT) is a common method for these calculations. For instance, the O-H bond dissociation energy (BDE) is a critical parameter for phenols, influencing their antioxidant properties. acs.orgacs.org The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the O-H BDE.

A hypothetical reaction pathway for the oxidation of the hydroxyl group could be mapped, proceeding through a phenoxyl radical intermediate. The stability of this radical would be influenced by the electronic effects of both the fluorine and aminopropyl substituents. Computational models can predict the energies of the reactant, transition state, and product, providing a comprehensive energetic profile of the reaction.

| Reaction Step | Reactant(s) | Transition State | Product(s) | ΔE (kcal/mol) (Hypothetical) |

| Hydrogen Abstraction | This compound + •OH | [C9H10F2NO•••H•••OH]‡ | 4-(1-Aminopropyl)-2,3-difluorophenoxyl radical + H2O | -25 |

| Electrophilic Aromatic Substitution (Nitration) | This compound + NO2+ | σ-complex | Nitrated product + H+ | -15 |

Mapping Reaction Pathways:

The exploration of reaction mechanisms can be automated using computational methods that search for transition states and connect them to reactants and products on the potential energy surface. arxiv.orgnih.govarxiv.orgnih.gov For this compound, this could involve mapping the pathways for its synthesis, degradation, or metabolic transformation. For example, the synthesis might involve the amination of a precursor molecule, and computational mapping could help identify the most energetically favorable route.

Quantitative Structure-Property Relationship (QSPR) Studies for Related Fluorophenols and Aminopropyl Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structures. mdpi.comarxiv.org For fluorophenols and aminopropyl compounds, QSPR models can be developed to predict properties like toxicity, reactivity, and partitioning behavior. nih.govresearchgate.net

The foundation of any QSPR/QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's structure. wikipedia.orgbigchem.eulibretexts.org These can be categorized as:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of functional groups, number of hydrogen bond donors/acceptors.

2D Descriptors: Topological indices that describe molecular connectivity.

3D Descriptors: Geometric properties derived from the 3D structure of the molecule.

For a class of compounds including this compound, a relevant set of descriptors would likely include those capturing electronic, steric, and hydrophobic properties.

| Descriptor Type | Examples for Fluorophenols and Aminopropyl Compounds |

| Constitutional (0D/1D) | Molecular Weight, Number of Fluorine Atoms, Number of Nitrogen Atoms, Number of Rotatable Bonds |

| Topological (2D) | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), pKa |

The development of a robust QSPR model involves calculating a wide range of descriptors for a set of related molecules with known properties. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a predictive model. The model's validity is assessed through internal and external validation techniques to ensure its predictive power for new, untested compounds.

Once validated, QSPR models can be used to correlate molecular descriptors with key parameters of chemical reactivity and stability. For fluorophenols, descriptors such as the Hammett constants of the substituents can be correlated with properties like the O-H bond dissociation enthalpy (BDE), which is a measure of the molecule's antioxidant capacity. mdpi.comnih.gov

For aminopropyl compounds, descriptors related to the basicity of the amino group (e.g., pKa) and steric hindrance around the nitrogen atom can be correlated with their reactivity in nucleophilic substitution or addition reactions. nih.govtandfonline.com

A hypothetical QSPR model for predicting the radical scavenging activity of substituted fluorophenols might take the form of a linear equation:

Radical Scavenging Activity = c₀ + c₁ (HOMO Energy) + c₂ (O-H BDE) + c₃ (LogP)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the rapid screening of new compounds for their potential as antioxidants.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions (if applicable)

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govresearchgate.netchemrxiv.orgnih.gov For this compound, MD simulations could offer valuable insights into its conformational flexibility, solvation, and potential binding modes with biological targets.

Dynamic Behavior:

The aminopropyl side chain of this compound possesses rotational freedom around its single bonds. MD simulations can explore the conformational landscape of this side chain, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Solvent Interactions:

The interactions of this compound with solvent molecules, particularly water, are critical for its solubility and bioavailability. MD simulations can reveal the structure of the solvation shell around the molecule. Key interactions would include:

Hydrogen bonding between the hydroxyl and amino groups with water molecules.

Hydrophobic interactions of the aromatic ring and the propyl chain.

Interactions of the fluorine atoms with the solvent.

The radial distribution function (RDF) is a common analytical tool from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute.

| Solute Atom/Group | Solvent Atom | Peak RDF Distance (Å) (Hypothetical) | Interpretation |

| Hydroxyl Hydrogen | Water Oxygen | 1.8 | Strong hydrogen bond |

| Amino Nitrogen | Water Hydrogen | 2.0 | Hydrogen bond |

| Aromatic Ring | Water Hydrogen | 3.5 | Hydrophobic hydration |

This table presents hypothetical RDF data to illustrate the types of insights gained from MD simulations.

By simulating the molecule in different solvents, one could predict its partitioning behavior between aqueous and non-aqueous phases, which is a key determinant of its pharmacokinetic properties. Furthermore, MD simulations can be employed to study the interactions of this compound with lipid bilayers, providing a model for its transport across cell membranes. nih.govresearchgate.net

Future Research Directions and Emerging Challenges

Exploration of Unconventional and Novel Synthetic Strategies for the Chemical Compound

The synthesis of 4-(1-aminopropyl)-2,3-difluorophenol, with its distinct structural motifs, invites the application of modern and unconventional synthetic methodologies to overcome the challenges of regioselectivity and stereocontrol. Future research could pivot towards several innovative strategies:

Late-Stage C-H Functionalization: Traditional multi-step syntheses can be lengthy and generate significant waste. A forward-thinking approach would involve the late-stage introduction of the aminopropyl group onto a pre-existing 2,3-difluorophenol (B1222669) scaffold. Catalytic C-H amination, a rapidly advancing field, could offer a direct and atom-economical route. mdpi.com This would involve the development of sophisticated catalyst systems, potentially based on rhodium or palladium, that can selectively activate the C-H bond at the C4 position of the aromatic ring for subsequent amination. youtube.comwikipedia.org

Biocatalytic Approaches for Asymmetric Synthesis: The chiral center in the 1-aminopropyl side chain is a critical feature of the molecule. Biocatalysis, utilizing enzymes such as transaminases or amine dehydrogenases, offers a highly enantioselective and sustainable method for the synthesis of chiral amines. ontosight.airesearchgate.netbenthamdirect.comnih.gov Future research could focus on designing an enzymatic cascade reaction, possibly starting from a fluorinated ketone precursor, to install the chiral amine with high optical purity. This approach aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media. nih.gov

Flow Chemistry for Enhanced Control and Scalability: The synthesis of fine chemicals, particularly those involving energetic or sensitive intermediates, can be significantly improved through the use of flow chemistry. nih.govnih.govresearchgate.netacs.org A continuous flow process for the synthesis of this compound could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. brighton.ac.uk This is particularly relevant for fluorination and amination reactions, which can be exothermic and require careful management.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. Photoredox catalysis could be explored for novel C-C or C-N bond-forming reactions to construct the aminopropyl side chain or to introduce the fluorine atoms onto the aromatic ring in a controlled manner.

A comparative overview of these potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Late-Stage C-H Amination | High atom economy, reduced step count. | Catalyst development for high regioselectivity, functional group tolerance. |

| Biocatalysis | High enantioselectivity, sustainable, mild reaction conditions. | Enzyme discovery and engineering for substrate specificity, process optimization. |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. | Reactor design, optimization of flow parameters, integration of in-line analytics. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity patterns. | Discovery of suitable photocatalysts and reaction conditions, understanding reaction mechanisms. |

Development of In-situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and discovering new transformations. The development and application of in-situ spectroscopic techniques will be crucial for gaining real-time insights into the synthesis of this compound.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. researchgate.netbrighton.ac.ukyoutube.com Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed information about the formation of intermediates, the role of catalysts, and the kinetics of the reaction. benthamdirect.comnih.govnih.gov

For instance, in-situ NMR could be employed to track the conversion of starting materials and the emergence of transient intermediates during a catalytic C-H amination reaction. benthamdirect.com This would allow for the identification of the active catalytic species and the elucidation of the catalytic cycle. Similarly, in-situ Raman and IR spectroscopy could be used to monitor vibrational changes in the molecule as the reaction progresses, providing valuable information about bond formation and cleavage. nih.govresearchgate.net

The application of these techniques would enable a deeper understanding of the factors that control the regioselectivity of aromatic substitution on the difluorophenol ring and the stereoselectivity of the amination process. acs.orgnih.govresearchgate.net

| Spectroscopic Technique | Information Provided | Application in Mechanistic Studies |

| In-situ NMR | Structural information, reaction kinetics, identification of intermediates. | Monitoring the progress of catalytic cycles, determining reaction order. benthamdirect.com |

| In-situ Raman | Vibrational modes, molecular structure, catalyst-substrate interactions. | Observing bond formation and breaking in real-time. researchgate.net |

| In-situ FTIR | Functional group analysis, identification of intermediates and byproducts. | Tracking the consumption of reactants and formation of products. nih.gov |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Real-time monitoring of reaction progress and identifying unknown species. alfa-chemistry.com |

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. acs.org For a molecule like this compound, these computational tools can be leveraged in several ways:

Predictive Retrosynthesis: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic pathways, drawing from vast databases of known reactions. brighton.ac.uknih.govalfa-chemistry.comnih.govmdpi.com This can help chemists identify novel and more efficient routes that may not be immediately obvious.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions, such as catalyst, solvent, temperature, and reaction time, to maximize the yield and selectivity of a particular synthetic step. mdpi.comnih.govresearchgate.netacs.org This data-driven approach can significantly reduce the number of experiments required for process optimization.

Predicting Reactivity and Properties: Computational chemistry, including density functional theory (DFT) calculations, can be used to predict the reactivity of different positions on the 2,3-difluorophenol ring, guiding the development of regioselective reactions. researchgate.netnih.govnih.govnih.gov Furthermore, AI models can be trained to predict various physicochemical properties of the final compound, aiding in its potential application design.

The integration of AI and ML with automated synthesis platforms represents a paradigm shift towards the autonomous discovery and optimization of chemical reactions. acs.orgyoutube.com

| AI/ML Application | Function | Potential Impact on Synthesis |

| Retrosynthesis Planning | Proposes synthetic routes based on known chemical transformations. alfa-chemistry.commdpi.com | Accelerates the discovery of novel and efficient synthetic pathways. |

| Reaction Optimization | Predicts optimal reaction conditions for yield and selectivity. mdpi.comresearchgate.net | Reduces experimental effort and resource consumption. |

| Reactivity Prediction | Calculates electronic properties and predicts reaction sites. researchgate.netnih.gov | Guides the design of selective synthetic strategies. |

| Property Prediction | Estimates physicochemical and biological properties of the molecule. | Facilitates the early-stage assessment of potential applications. |

Investigation of Sustainable and Economically Viable Production Methods

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. benthamdirect.com For this compound, a key challenge will be to develop production methods that are not only efficient but also environmentally benign and economically viable.

Green Chemistry Metrics: The evaluation of synthetic routes should incorporate green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). benthamdirect.comresearchgate.netacs.orgalfa-chemistry.comnih.gov These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process, guiding the selection of the most sustainable route.

Use of Renewable Feedstocks: Research could explore the synthesis of the compound or its precursors from renewable resources. For example, some phenolic compounds can be derived from lignin, a component of biomass. acs.org

Biocatalysis and Biodegradability: As mentioned earlier, biocatalysis offers a green alternative to traditional chemical catalysis. ontosight.airesearchgate.netnih.govnih.gov Additionally, understanding the biodegradability and environmental fate of the compound and its byproducts will be crucial for a truly sustainable process.

The economic viability of any production method will depend on factors such as the cost of raw materials, the complexity of the synthesis, and the market demand for the final product. brighton.ac.ukresearchgate.netnih.gov The specialty chemicals market, which includes fluorinated intermediates, is driven by the demand for high-performance materials in sectors like pharmaceuticals and agrochemicals. youtube.comwikipedia.orgmdpi.comnih.govresearchgate.netmdpi.com

| Sustainability Aspect | Key Considerations | Research Focus |

| Process Efficiency | Atom economy, reaction yield, energy consumption. | Development of catalytic and continuous flow processes. |

| Waste Reduction | E-Factor, use of hazardous reagents and solvents. | Implementation of solvent-free reactions, use of recyclable catalysts. mdpi.comacs.org |

| Renewable Resources | Sourcing of starting materials from biomass. | Investigation of bio-based routes to phenolic precursors. acs.org |

| Economic Feasibility | Cost of raw materials, manufacturing complexity, market value. | Process optimization to reduce costs, identification of high-value applications. brighton.ac.ukresearchgate.net |

Expanding the Scope of Fundamental Organic Chemistry Applications for the Compound

Beyond its synthesis, this compound holds potential as a valuable building block and research tool in fundamental organic chemistry. The unique interplay of its functional groups could be exploited in several areas:

Asymmetric Catalysis: The chiral amino-alcohol moiety (after potential modification) could serve as a ligand for transition metal catalysts, enabling a wide range of asymmetric transformations. The fluorine atoms could modulate the electronic properties of the ligand, potentially leading to enhanced catalytic activity and selectivity.

Medicinal Chemistry Scaffolding: The difluorophenol core is a common motif in bioactive molecules, as the fluorine atoms can enhance metabolic stability and binding affinity. nih.govalfa-chemistry.com The aminopropyl side chain provides a point for further derivatization, making the compound an attractive scaffold for the synthesis of new pharmaceutical candidates. nih.gov

Supramolecular Chemistry: The hydrogen bond donor and acceptor capabilities of the phenol (B47542) and amine groups, combined with the potential for halogen bonding involving the fluorine atoms, make this molecule an interesting candidate for studies in molecular recognition and self-assembly. The fluorination of phenols has been shown to enhance their hydrogen bond donor ability. brighton.ac.uk

Probes for Chemical Biology: The compound could be functionalized with reporter groups to create chemical probes for studying biological systems. The specific substitution pattern may lead to selective interactions with biological targets.

The exploration of these applications will not only broaden the utility of this compound but also contribute to a deeper understanding of fundamental principles in organic and medicinal chemistry. acs.org

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Aminopropyl)-2,3-difluorophenol, and how can reaction efficiency be optimized?

Answer:

A plausible synthesis involves functionalizing 2,3-difluorophenol (DFP) via alkylation or nucleophilic substitution. For example:

- Step 1: React DFP with a propylamine derivative (e.g., 3-bromopropylamine) using a base like cesium carbonate in acetonitrile, analogous to morpholine alkylation in .

- Step 2: Monitor intermediates via LCMS (e.g., m/z 244–272 range) to track the aminopropyl group addition .

- Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction rates and yields. Purify via silica gel or reverse-phase chromatography .

Basic: What analytical techniques are suitable for characterizing this compound and ensuring purity?

Answer:

- HPLC: Use a FluoroSep Octyl column (5 µm, 4.6 mm × 15 cm) with acetonitrile/water gradients (75:25) and acetate buffer (pH 4.3) to resolve isomers and impurities .

- LCMS: Confirm molecular ion peaks (m/z expected ~220–250) and fragmentation patterns .

- NMR: Assign fluorine (¹⁹F NMR) and proton (¹H NMR) signals to verify regiochemistry and substituent positions .

Advanced: How can regioselectivity challenges be addressed during the functionalization of 2,3-difluorophenol derivatives?

Answer:

- Directed Metalation: Protect reactive sites (e.g., hydroxyl group) with bulky silyl groups (e.g., TIPS) to direct lithiation or alkylation to specific positions .

- Computational Guidance: Employ density-functional theory (DFT) to predict electron density and kinetic barriers for substitution reactions, as demonstrated for correlation-energy models in aromatic systems .

- Case Study: Schlosser’s work on fluorophenols ( ) shows that steric and electronic factors dominate regioselectivity; apply similar strategies for aminopropyl introduction .

Advanced: What computational methods predict the electronic and reactive properties of this compound?

Answer:

- Density-Functional Theory (DFT): Use functionals like B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential maps. This reveals nucleophilic/electrophilic sites for further derivatization .

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction pathways in acetonitrile or THF, aligning with experimental conditions in .

Advanced: What are the environmental stability and biodegradation pathways of this compound?

Answer:

- Fungal Metabolism: Penicillium frequentans degrades difluorophenols via hydroxylation and defluorination ( ). Test the compound in fungal cultures to identify metabolites (e.g., HPLC-MS) .

- Abiotic Degradation: Assess photolysis under UV light (λ = 254 nm) in aqueous buffers. Fluorine substituents may slow degradation compared to non-halogenated phenols .

Advanced: How can the aminopropyl group in this compound be leveraged in pharmacophore design?

Answer:

- Bioisosteric Replacement: The aminopropyl moiety may mimic cationic groups in bioactive molecules. For example, shows 2,6-difluorophenol derivatives acting as carboxylic acid bioisosteres; similarly, the aminopropyl group could replace amines in receptor ligands .

- Structure-Activity Studies: Synthesize analogs with varying alkyl chain lengths and test binding affinity (e.g., SPR, radioligand assays) to optimize interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.